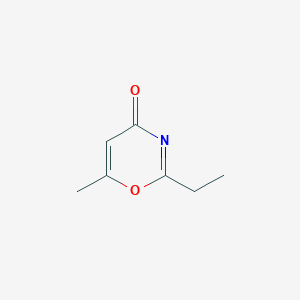
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is a heterocyclic compound that belongs to the oxazinone family. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of the 2-ethyl and 6-methyl substituents on the oxazinone ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot reaction can also be performed under microwave conditions to enhance the reaction rate and yield . The formation of the desired oxazinone is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the oxazinone and electron-withdrawing groups favoring the formation of dihydro analogs .
Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- may involve similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs .
Aplicaciones Científicas De Investigación
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4H-3,1-Benzoxazin-4-ones: These compounds have a similar oxazinone ring structure but with different substituents.
Dihydro-4H-benzo[d][1,3]oxazin-4-ones: These are reduced analogs of the oxazinone family with different chemical properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is unique due to its specific substituents (2-ethyl and 6-methyl), which impart distinct chemical reactivity and physical properties compared to other oxazinones. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
141883-40-1 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-ethyl-6-methyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
Clave InChI |
LCPLQLJTNCAAGT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=O)C=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


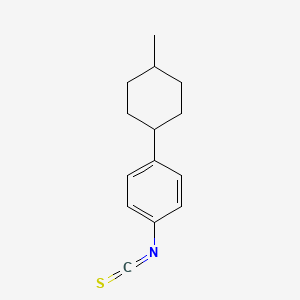

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

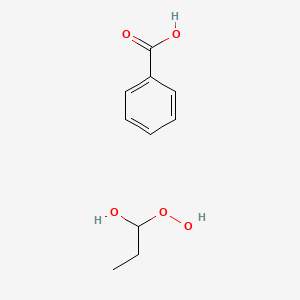
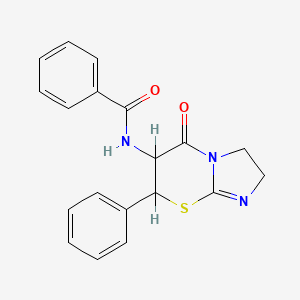
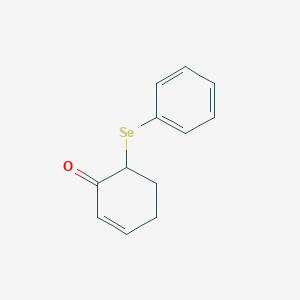

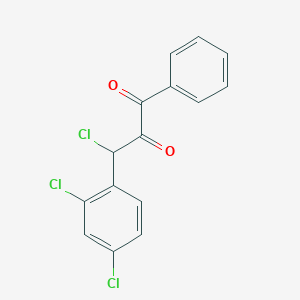
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
